N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide
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Overview
Description
N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide is a useful research compound. Its molecular formula is C16H20N4O2S2 and its molecular weight is 364.48. The purity is usually 95%.
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Scientific Research Applications
Antiallergic Activity
Compounds similar to N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide have been explored for their antiallergy potential. For instance, N-(4-substituted-thiazolyl)oxamic acid derivatives show potent antiallergy activity in rat models, indicating potential for similar compounds in allergy treatment (Hargrave, Hess, & Oliver, 1983).
Antimicrobial and Antimycobacterial Properties
Derivatives of 1,3,4-thiadiazole, a structural element in the compound , have been studied for their antimicrobial activities. For example, substituted isosteres of pyridine- and pyrazinecarboxylic acids show activity against Mycobacterium tuberculosis, suggesting potential antimicrobial applications (Gezginci, Martin, & Franzblau, 1998).
Biological Activities in Cancer Research
In the realm of cancer research, 1,3,4-thiadiazole derivatives have been investigated for their antitumor activities. The synthesis and biological evaluation of novel Indolyl 4-thiazolidinones bearing a thiadiazine nucleus, which are structurally similar to the compound of interest, have shown significant activity against various microbial strains and cancer cell lines (Anekal & Biradar, 2017).
Anticonvulsant Properties
Sulfonamides incorporating 1,3,4-thiadiazole moieties, akin to the structure of the compound , have been studied for their anticonvulsant properties. These studies provide insights into the potential application of similar compounds in treating epilepsy (Masereel, Rolin, Abbate, Scozzafava, & Supuran, 2002).
Mechanism of Action
Mode of action
Many thiadiazole derivatives exert their effects by interacting with various enzymes or receptors in the body .
Biochemical pathways
Without specific information, it’s difficult to say which biochemical pathways “N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide” might affect. Given the wide range of activities associated with thiadiazole derivatives, it’s likely that multiple pathways could be involved .
Pharmacokinetics
The presence of the propanamide moiety could influence its absorption, distribution, metabolism, and excretion .
Result of action
Based on the biological activities of related compounds, it could potentially have a range of effects, depending on its specific targets .
Properties
IUPAC Name |
2,2-dimethyl-N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S2/c1-10-5-7-11(8-6-10)17-12(21)9-23-15-20-19-14(24-15)18-13(22)16(2,3)4/h5-8H,9H2,1-4H3,(H,17,21)(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLMZOVIRCLPHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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